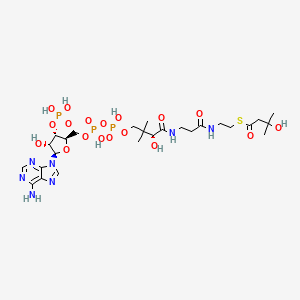

3-Hydroxyisovaleryl-CoA

Description

Properties

Molecular Formula |

C26H44N7O18P3S |

|---|---|

Molecular Weight |

867.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O18P3S/c1-25(2,20(37)23(38)29-6-5-15(34)28-7-8-55-16(35)9-26(3,4)39)11-48-54(45,46)51-53(43,44)47-10-14-19(50-52(40,41)42)18(36)24(49-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37,39H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

PEVZKILCBDEOBT-CITAKDKDSA-N |

Isomeric SMILES |

CC(C)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC(C)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 3-Hydroxyisovaleryl-CoA in Leucine Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The catabolism of the essential branched-chain amino acid leucine (B10760876) is a critical metabolic pathway, yielding key ketogenic intermediates. A central, albeit often transient, metabolite in an alternate branch of this pathway is 3-Hydroxyisovaleryl-CoA. While not on the primary catabolic route, its formation and subsequent metabolic fate are of significant interest, particularly in the context of inborn errors of metabolism and nutritional deficiencies. This technical guide provides an in-depth exploration of the role of this compound, the enzymes governing its metabolism, quantitative kinetic data, detailed experimental protocols for its study, and the signaling pathways that regulate this metabolic nexus.

Introduction to Leucine Catabolism

Leucine catabolism primarily occurs in the mitochondria of various tissues, most notably skeletal muscle. The initial steps involve transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. The main pathway then proceeds through a series of enzymatic reactions to ultimately produce acetyl-CoA and acetoacetate, both of which are ketogenic.[1]

A critical juncture in this pathway is the carboxylation of 3-methylcrotonyl-CoA. Under normal physiological conditions, this reaction is efficiently catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2] However, when MCC activity is compromised, an alternative metabolic route is engaged, leading to the formation of this compound.

The Formation and Metabolic Fate of this compound

The Canonical Pathway vs. the Alternate Shunt

The primary or canonical pathway of leucine breakdown involves the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA by MCC.[2][3] This is an ATP-dependent carboxylation reaction requiring biotin (B1667282) as a cofactor.[2]

However, in situations of impaired MCC function, such as in the genetic disorder 3-methylcrotonyl-CoA carboxylase deficiency or in cases of biotin deficiency, its substrate, 3-methylcrotonyl-CoA, accumulates.[4][5][6] This accumulation drives a shunt pathway where 3-methylcrotonyl-CoA is hydrated by the enzyme enoyl-CoA hydratase to form this compound.[4][5][6][7]

Detoxification and Subsequent Metabolism

The accumulation of acyl-CoA species like this compound can be detrimental to mitochondrial function, potentially leading to a toxic state by disrupting the ratio of esterified CoA to free CoA.[4][5][6][7][8] To mitigate this, the cell employs detoxification mechanisms. This compound can be hydrolyzed to release the free acid, 3-hydroxyisovaleric acid (3-HIA), or it can be conjugated with carnitine by carnitine acyltransferases to form 3-hydroxyisovaleryl-carnitine.[4][6][8] This carnitine conjugate is then transported out of the mitochondria and can be excreted in the urine, serving as a key biomarker for MCC deficiency.[6][9]

Enzymology and Kinetics

3-Methylcrotonyl-CoA Carboxylase (MCC)

MCC is a mitochondrial enzyme composed of α and β subunits.[10] It catalyzes the primary step that, when deficient, leads to the formation of this compound.

Enoyl-CoA Hydratase

This enzyme, also known as crotonase, is responsible for the hydration of 3-methylcrotonyl-CoA to this compound in the alternate pathway.[11] It is a highly efficient enzyme that plays a primary role in fatty acid beta-oxidation.[11][12]

Table 1: Quantitative Data for Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km | Vmax/Specific Activity | Reference |

| 3-Methylcrotonyl-CoA Carboxylase | Zea mays | 3-Methylcrotonyl-CoA | 11 µM | 200-600 nmol·min-1·mg-1 | [2] |

| 3-Methylcrotonyl-CoA Carboxylase | Zea mays | ATP | 20 µM | 200-600 nmol·min-1·mg-1 | [2] |

| 3-Methylcrotonyl-CoA Carboxylase | Zea mays | HCO3- | 0.8 mM | 200-600 nmol·min-1·mg-1 | [2] |

Note: Specific kinetic parameters for human MCC and for enoyl-CoA hydratase with 3-methylcrotonyl-CoA as a substrate are not well-documented in publicly available literature.

Experimental Protocols

The study of this compound and its metabolic context requires specific and sensitive methodologies.

Quantification of 3-Hydroxyisovaleryl-Carnitine by LC-MS/MS

As this compound is rapidly converted to its carnitine conjugate for transport and excretion, quantifying 3-hydroxyisovaleryl-carnitine in plasma or urine is a robust method for assessing flux through this pathway.

Objective: To quantify the concentration of 3-hydroxyisovaleryl-carnitine in a biological sample.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated D3-3HIA-carnitine).

-

Mix the sample with 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and vortex for 30 seconds.

-

-

Solid Phase Extraction (SPE):

-

Precondition an SPE cartridge with 1 mL of methanol (B129727), followed by equilibration with 1 mL of 10 mM ammonium acetate.

-

Load 800 µL of the sample mixture onto the cartridge.

-

Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.

-

Elute the analyte twice with 1 mL of 2% formic acid in methanol.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform isocratic liquid chromatography using a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) at 30°C.

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol (e.g., 60:40 v/v) at a flow rate of 500 µL/min.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Construct a calibration curve by plotting the instrument response factor of known standards against their concentrations.

-

Use a linear regression to calculate the concentration of 3-hydroxyisovaleryl-carnitine in the samples based on the internal standard.

-

Radiochemical Assay for 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity

This assay measures the activity of MCC by quantifying the incorporation of radiolabeled bicarbonate into the product.

Objective: To determine the enzymatic activity of MCC in cell homogenates (e.g., fibroblasts).

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction cocktail containing buffer (e.g., Tris-HCl), ATP, MgCl2, glutathione, and the substrate 3-methylcrotonyl-CoA.

-

Enzyme Preparation: Prepare crude homogenates from cultured fibroblasts.

-

Reaction Initiation:

-

Pre-incubate the cell homogenate at 37°C.

-

Start the reaction by adding the reaction mixture and radiolabeled 14C-bicarbonate.

-

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding perchloric acid. This also serves to remove unincorporated 14C-bicarbonate as 14CO2 gas.

-

Quantification:

-

Centrifuge the terminated reaction to pellet the protein.

-

Measure the radioactivity of the acid-non-volatile products in the supernatant using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity per unit time per amount of protein.

-

Visualization of Pathways and Workflows

Metabolic Pathway of Leucine Catabolism

Caption: Leucine catabolism showing the main pathway and the alternate shunt to this compound.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for quantifying 3-hydroxyisovaleryl-carnitine via LC-MS/MS.

Regulation of Leucine Catabolism: Signaling Pathways

Leucine itself is a potent signaling molecule, influencing major metabolic pathways that govern cell growth, mitochondrial biogenesis, and energy homeostasis.

mTORC1 Signaling

Leucine is a powerful activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[2][13] The activation of mTORC1 is primarily dependent on the intracellular availability of leucine, rather than its catabolic products.[2][14] This signaling cascade promotes anabolic processes, ensuring that cell growth is coupled with nutrient availability.

SIRT1 and PGC-1α Activation

Leucine supplementation has been shown to increase the expression and activity of SIRT1 (Sirtuin 1), a key metabolic sensor.[4][15] SIRT1, in turn, can deacetylate and activate the transcriptional coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1-alpha).[3][4] This activation of the SIRT1/PGC-1α axis stimulates mitochondrial biogenesis and enhances fatty acid oxidation, thereby improving overall metabolic health.[4][5]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular signaling of amino acids towards mTORC1 activation in impaired human leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leucine supplementation increases SIRT1 expression and prevents mitochondrial dysfunction and metabolic disorders in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insight into synergistic activation of human 3-methylcrotonyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]

- 9. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 12. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

The Mitochondrial Crossroads: A Technical Guide to the Function of 3-Hydroxyisovaleryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleryl-CoA (3-HIA-CoA) is a pivotal intermediate in mitochondrial metabolism, primarily associated with the catabolism of the branched-chain amino acid leucine (B10760876). While typically a transient metabolite, its accumulation serves as a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies, most notably biotin (B1667282) deficiency. This accumulation within the mitochondrial matrix can lead to significant cellular stress, including the disruption of the coenzyme A pool and subsequent mitochondrial dysfunction. This technical guide provides an in-depth exploration of the function of 3-HIA-CoA in mitochondria, detailing its metabolic context, the enzymatic reactions it participates in, and its role as a diagnostic marker. We present quantitative data, detailed experimental protocols, and visual representations of the relevant pathways to offer a comprehensive resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction

Within the intricate network of mitochondrial metabolism, the processing of amino acids is a fundamental process for energy production and cellular homeostasis. The catabolism of leucine, an essential branched-chain amino acid, generates key intermediates that fuel the tricarboxylic acid (TCA) cycle. However, impairments in this pathway can lead to the accumulation of potentially toxic metabolites. One such metabolite is this compound (3-HIA-CoA).

Under normal physiological conditions, 3-HIA-CoA is a minor player in leucine degradation. Its significance emerges when the canonical pathway is disrupted, particularly at the step catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). In such scenarios, an alternative metabolic route is activated, leading to the formation and accumulation of 3-HIA-CoA. This guide will illuminate the multifaceted role of 3-HIA-CoA in mitochondrial function and dysfunction.

The Metabolic Context of this compound in Mitochondria

Leucine Catabolism: The Main Highway

The breakdown of leucine occurs within the mitochondrial matrix. Following its transamination and oxidative decarboxylation, leucine is converted to isovaleryl-CoA. A series of enzymatic reactions further metabolize isovaleryl-CoA to acetoacetate (B1235776) and acetyl-CoA, which are ketogenic bodies that can be used for energy production. A critical enzyme in this pathway is 3-methylcrotonyl-CoA carboxylase (MCC), which converts 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.

The Alternative Pathway: Formation of this compound

When MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates in the mitochondria.[1] This buildup shunts 3-methylcrotonyl-CoA into an alternative metabolic pathway catalyzed by enoyl-CoA hydratase.[1] This enzyme hydrates 3-methylcrotonyl-CoA to form this compound.[1]

dot

Caption: Leucine catabolism and the formation of 3-HIA-CoA.

The Consequences of this compound Accumulation

The accumulation of 3-HIA-CoA within the mitochondria is not benign. It can lead to a state of mitochondrial stress through several mechanisms:

-

Disruption of the CoA Pool: Acyl-CoA molecules are essential for numerous metabolic reactions. The sequestration of coenzyme A into 3-HIA-CoA disrupts the crucial ratio of free CoA to acyl-CoAs, which can impair other CoA-dependent pathways, such as the TCA cycle and fatty acid oxidation.[1][2]

-

Mitochondrial Toxicity: High concentrations of 3-HIA-CoA and its derivatives are believed to be toxic to mitochondria, although the precise mechanisms are still under investigation.[1][2] This toxicity may contribute to the clinical manifestations observed in conditions associated with its accumulation.

To mitigate this toxicity, mitochondria have evolved detoxification pathways.

Detoxification of this compound

There are two primary mechanisms for the detoxification and removal of excess 3-HIA-CoA from the mitochondria:

-

Deacylation to 3-Hydroxyisovaleric Acid (3-HIA): 3-HIA-CoA can be hydrolyzed to release free 3-hydroxyisovaleric acid (3-HIA) and coenzyme A. 3-HIA can then be transported out of the mitochondria and excreted in the urine.[2]

-

Formation of 3-Hydroxyisovaleryl-Carnitine: The 3-hydroxyisovaleryl moiety can be transferred from CoA to carnitine, a reaction likely catalyzed by carnitine acetyltransferase (CrAT).[1][2] The resulting 3-hydroxyisovaleryl-carnitine is then exported from the mitochondrial matrix via the carnitine-acylcarnitine translocase.[1][2]

dot

Caption: Detoxification of this compound.

Clinical Significance of this compound and its Derivatives

The measurement of 3-HIA and 3-hydroxyisovaleryl-carnitine in urine and plasma, respectively, is a valuable diagnostic tool for several conditions:

Biotin Deficiency

Biotin is an essential cofactor for five carboxylases in humans, including MCC. A deficiency in biotin, whether nutritional or due to genetic defects in biotin metabolism, leads to reduced MCC activity and a subsequent increase in the urinary excretion of 3-HIA and plasma levels of 3-hydroxyisovaleryl-carnitine.[2][3][4][5] These metabolites are considered early and sensitive biomarkers of marginal biotin deficiency.[2][3]

Inborn Errors of Metabolism

-

3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: This is an autosomal recessive disorder caused by mutations in the genes encoding the alpha or beta subunits of MCC. It is one of the most common organic acidurias detected by newborn screening. The biochemical hallmark is a significant elevation of 3-HIA and 3-hydroxyisovaleryl-carnitine.

-

3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This is a rare autosomal recessive disorder that affects both leucine catabolism and ketogenesis. A deficiency in HMG-CoA lyase leads to the accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid in the urine.[6][7]

Quantitative Data

The following tables summarize the quantitative data on the levels of 3-HIA and 3-hydroxyisovaleryl-carnitine in various physiological and pathological states.

Table 1: Plasma 3-Hydroxyisovaleryl-Carnitine Concentrations in Adults with Experimentally Induced Biotin Deficiency

| Study Day | Mean Plasma 3-HIA-Carnitine (μmol/L) | Fold Increase from Day 0 |

| 0 | ~0.04 | 1.0 |

| 28 | ~0.12 | ~3.0 |

Data adapted from a study with three healthy adults on a biotin-deficient diet for 28 days.[8][9][10]

Table 2: Urinary 3-Hydroxyisovaleric Acid Excretion in Adults with Experimentally Induced Biotin Deficiency

| Condition | Mean Urinary 3-HIA (mmol/mol creatinine) | Fold Increase from Baseline |

| Baseline | 8.5 ± 3.2 | 1.0 |

| Biotin Deficiency | ~25.5 | ~3.0 |

Data adapted from a study of eight healthy adults.[4]

Table 3: Reference Ranges for Urinary 3-Hydroxyisovaleric Acid

| Analyte | Optimal Range (mmol/mol creatinine) |

| 3-Hydroxyisovaleric Acid | 0 - 29 |

Reference range from a clinical laboratory.[7]

Experimental Protocols

Quantification of 3-Hydroxyisovaleryl-Carnitine in Plasma by LC-MS/MS

This method allows for the sensitive and specific measurement of 3-hydroxyisovaleryl-carnitine in plasma samples.

Sample Preparation: [8]

-

To 100 μL of plasma, add an internal standard (e.g., D3-3-hydroxyisovaleryl-carnitine).

-

Dilute the sample with 900 μL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).

-

Apply the diluted sample to a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Strata X-CW).

-

Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.

-

Elute the analyte with two 1 mL aliquots of 2% formic acid in methanol.

-

Dry the eluate under a stream of nitrogen at 70°C.

-

Reconstitute the residue in 100 μL of a 25:75 methanol/water (v/v) mixture.

LC-MS/MS Conditions: [8]

-

LC Column: Agilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)

-

Column Temperature: 30°C

-

Mobile Phase: Isocratic elution with 60:40 (v/v) of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol.

-

Flow Rate: 500 μL/min

-

Mass Spectrometry: Tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

dot

Caption: Workflow for LC-MS/MS analysis of 3-HIA-Carnitine.

Assay for 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity in Lymphocytes

This radiochemical assay measures the activity of MCC in isolated lymphocytes.

Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into 3-methylcrotonyl-CoA to form [¹⁴C]-3-methylglutaconyl-CoA.

Procedure Outline:

-

Isolate lymphocytes from whole blood using density gradient centrifugation.

-

Lyse the cells to release mitochondrial enzymes.

-

Incubate the cell lysate with a reaction mixture containing:

-

3-methylcrotonyl-CoA (substrate)

-

ATP and Mg²⁺ (cofactors)

-

NaH¹⁴CO₃ (radiolabeled substrate)

-

-

Stop the reaction after a defined incubation period.

-

Separate the radiolabeled product from the unreacted radiolabeled substrate.

-

Quantify the radioactivity of the product using liquid scintillation counting.

-

Calculate enzyme activity relative to the protein concentration of the lysate.

Note: This is a generalized protocol. Specific concentrations of substrates and cofactors, as well as incubation times and temperatures, should be optimized for each laboratory.[11]

Mitochondrial Stress Signaling and this compound

While direct signaling pathways initiated by 3-HIA-CoA are not yet fully elucidated, the disruption of the mitochondrial CoA pool is a known trigger of mitochondrial stress responses. The accumulation of acyl-CoAs can lead to an imbalance in the acetyl-CoA/CoA ratio, which can impact protein acetylation, a key post-translational modification involved in regulating mitochondrial function.

Furthermore, a persistent state of mitochondrial dysfunction can activate broader cellular stress responses, such as the mitochondrial unfolded protein response (UPRmt). The UPRmt is a signaling pathway that communicates mitochondrial stress to the nucleus, leading to the transcriptional upregulation of mitochondrial chaperones and proteases to restore proteostasis.[12][13][14][15] The link between 3-HIA-CoA accumulation and the specific activation of UPRmt components warrants further investigation.

dot

Caption: Potential link between 3-HIA-CoA and mitochondrial stress.

Conclusion and Future Directions

This compound stands at a critical juncture in mitochondrial metabolism, serving as a sensitive indicator of metabolic distress. Its accumulation, stemming from impaired leucine catabolism, not only provides a diagnostic window into specific genetic and nutritional disorders but also highlights a potential mechanism of mitochondrial toxicity. The detoxification pathways leading to the formation of 3-HIA and 3-hydroxyisovaleryl-carnitine are crucial for maintaining mitochondrial homeostasis.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms of 3-HIA-CoA-induced mitochondrial toxicity.

-

Investigating the direct impact of 3-HIA-CoA accumulation on specific mitochondrial stress signaling pathways.

-

Exploring therapeutic strategies to mitigate the consequences of 3-HIA-CoA accumulation in relevant disease states.

A deeper understanding of the biology of 3-HIA-CoA will undoubtedly pave the way for improved diagnostic and therapeutic approaches for a range of metabolic disorders.

References

- 1. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 7. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rchsd.org [rchsd.org]

- 12. The mitochondrial unfolded protein response: Signaling from the powerhouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mitochondrial unfolded protein response (UPRmt): what we know thus far [frontiersin.org]

- 14. The mitochondrial unfolded protein response - synchronizing genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxyisovaleryl-CoA in Biotin Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an essential water-soluble vitamin that acts as a crucial cofactor for five mammalian carboxylase enzymes. These enzymes play a vital role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids. A deficiency in biotin, though rare, can lead to serious neurological and dermatological issues. The accurate and early detection of biotin deficiency is therefore critical for timely intervention. This technical guide provides an in-depth exploration of the metabolic pathway linking 3-Hydroxyisovaleryl-CoA to biotin deficiency and details the experimental protocols for its measurement, serving as a key biomarker.

Biotin is a cofactor for several critical metabolic enzymes, including propionyl-CoA carboxylase (PCC), pyruvate (B1213749) carboxylase, acetyl-CoA carboxylase isoforms, and 3-methylcrotonyl-CoA carboxylase (MCC).[1][2][3][4] MCC is a biotin-dependent enzyme essential for the catabolism of the branched-chain amino acid leucine (B10760876).[5][6][7]

The Biotin Deficiency Pathway and this compound

In a state of biotin deficiency, the activity of biotin-dependent enzymes is impaired.[8] Reduced activity of 3-methylcrotonyl-CoA carboxylase (MCC) disrupts the normal breakdown of leucine.[5][6] This impairment leads to an accumulation of the enzyme's substrate, 3-methylcrotonyl-CoA.[9] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to this compound by the enzyme enoyl-CoA hydratase.[9]

This compound can then be further metabolized through two primary routes. It can be hydrolyzed to its free acid form, 3-hydroxyisovaleric acid (3-HIA), or it can be conjugated with carnitine by carnitine acetyltransferase to form 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[10] Both 3-HIA and 3HIA-carnitine are subsequently excreted in the urine.[5][11] Consequently, elevated levels of urinary 3-HIA and plasma and urinary 3HIA-carnitine serve as sensitive and early biomarkers for marginal biotin deficiency.[1][2][4][5][11]

Quantitative Data on Biomarkers of Biotin Deficiency

The following tables summarize quantitative data on the key biomarkers of biotin deficiency from studies involving experimentally induced marginal biotin deficiency in healthy adults.

Table 1: Urinary 3-Hydroxyisovaleric Acid (3-HIA) in Biotin Deficiency

| Study Population | Condition | Mean Urinary 3-HIA Excretion (mmol/mol creatinine) | Fold Increase | Reference |

| 8 healthy adults | Biotin Sufficient (Day 0) | 8.5 ± 3.2 | - | [2] |

| 8 healthy adults | Biotin Deficient (Day 28) | ~25.5 | ~3-fold | [2] |

| 16 healthy adults | Biotin Sufficient | Not specified | - | [12] |

| 16 healthy adults | Biotin Deficient | ~2 times higher than sufficient group | ~2-fold | [12] |

| 7 healthy adults | Biotin Sufficient (Day 0) | ~5 | - | [5] |

| 7 healthy adults | Biotin Deficient (Day 28) | ~15 | ~3-fold | [5] |

Table 2: Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-Carnitine) in Biotin Deficiency

| Study Population | Condition | Mean Plasma 3HIA-Carnitine Concentration (µmol/L) | Fold Increase | Reference |

| 3 healthy adults | Biotin Sufficient (Day 0) | Not specified | - | [1][3][13] |

| 3 healthy adults | Biotin Deficient (Day 28) | Not specified | ~3-fold | [1][3][13] |

| 10 healthy adults | Biotin Sufficient (Day 0) | 0.002 - 0.008 (range) | - | [4][10] |

| 10 healthy adults | Biotin Deficient (Day 14) | 7 of 10 subjects above normal range | - | [4] |

| 10 healthy adults | Biotin Deficient (Day 28) | 9 of 10 subjects above normal range | - | [4] |

Table 3: Urinary 3-Hydroxyisovaleryl Carnitine (3HIA-Carnitine) in Biotin Deficiency

| Study Population | Condition | Mean Urinary 3HIA-Carnitine Excretion | Fold Increase | Reference |

| 7 healthy adults | Biotin Sufficient (Day 0) | Not specified | - | [5] |

| 7 healthy adults | Biotin Deficient (Day 14) | >2-fold increase | >2-fold | [5][6] |

| 10 healthy adults | Biotin Sufficient (Day 0) | Not specified | - | [11] |

| 10 healthy adults | Biotin Deficient (Day 28) | Significant increase | - | [11] |

Experimental Protocols

Detailed methodologies for the quantification of 3-HIA and 3HIA-carnitine are crucial for accurate assessment of biotin status. The following sections provide an overview of the key experimental protocols.

Measurement of Urinary 3-Hydroxyisovaleric Acid (3-HIA) by UPLC-MS/MS

This method offers a simplified and sensitive approach for the quantification of urinary 3-HIA.[2][14]

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To sediment precipitates, warm samples in a 60°C water bath for 30 minutes, cool to room temperature, and then centrifuge at 3000 x g for 10 minutes.[15]

-

Dilute the supernatant fourfold with deionized water (e.g., 25 µL of urine with 75 µL of water).[2]

-

Add an internal standard (IS), such as [2H8]-3HIA, to a final concentration of 25 µM.[2]

2. UPLC-MS/MS Analysis:

-

Chromatography System: Waters Acquity UPLC system or equivalent.[2]

-

Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent, maintained at 55°C.[2]

-

Mobile Phases: 0.01% formic acid in water (A) and methanol (B129727) (B).[2]

-

Gradient Elution:

-

Initial: 0% B for 1 min.

-

Linear gradient to 100% B over 2 min.

-

Return to 0% B over 0.2 min.

-

Re-equilibrate for 0.8 min.[2]

-

-

Flow Rate: 400 µL/min.[2]

-

Injection Volume: 1 µL.[2]

-

Mass Spectrometry: Tandem mass spectrometer (e.g., TSQ Quantum) with electrospray ionization (ESI) in negative ion mode.

-

Monitoring: Use selected reaction monitoring (SRM) for 3-HIA and the internal standard.

3. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.[2]

-

Perform unweighted linear regression to determine the concentration of 3-HIA in the samples.[2]

-

Express the final concentration in mmol/mol of creatinine (B1669602) to account for variations in urine dilution.

Measurement of Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-Carnitine) by LC-MS/MS

This method is used for the accurate quantification of 3HIA-carnitine in plasma.[1][10]

1. Sample Preparation:

-

Use peripheral venous blood collected in EDTA-containing tubes.

-

Centrifuge to separate plasma.

-

A solid-phase extraction (SPE) step may be employed for sample cleanup, though some methods may not require it.

2. LC-MS/MS Analysis:

-

Chromatography System: Agilent Series 1200 quaternary liquid chromatography system or equivalent.[10]

-

Column: A suitable reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phases: Typically a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Tandem mass spectrometer (e.g., Applied Biosystems API-4000 Q TRAP) with electrospray ionization (ESI) in positive ion mode.[10]

-

Internal Standard: A deuterated internal standard, such as D3-3HIA-carnitine, is used for accurate quantification.[10]

-

Monitoring: Utilize multiple reaction monitoring (MRM) for the specific transitions of 3HIA-carnitine and the internal standard.

3. Data Analysis and Quantification:

-

Generate a calibration curve using standards of known 3HIA-carnitine concentrations.

-

Calculate the concentration of 3HIA-carnitine in the plasma samples based on the peak area ratios relative to the internal standard.

-

Report the results in µmol/L.

Conclusion

The measurement of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine provides a sensitive and reliable means of assessing biotin status. The accumulation of these metabolites is a direct consequence of the impaired activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase in the leucine catabolism pathway. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, metabolic disorders, and clinical diagnostics. The continued refinement of these analytical methods will further enhance our ability to detect and manage biotin deficiency, ultimately improving patient outcomes.

References

- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary excretion of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In HepG2 Cells, Coexisting Carnitine Deficiency Masks Important Indicators of Marginal Biotin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Measurement of Urinary Excretion of 3-Hydroxyisovaleryl Carnitine by LC–MS/MS as an Indicator of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Discovery and Metabolic Significance of 3-Hydroxyisovaleryl-CoA: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleryl-Coenzyme A (3-HIVA-CoA) is a critical intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its discovery in the mid-20th century was a pivotal step in elucidating the intricate pathways of amino acid metabolism. This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of 3-HIVA-CoA. It details the foundational experiments that led to its identification, the enzymatic reactions governing its formation and subsequent conversion, and its role as a key biomarker in various metabolic disorders, including biotinidase deficiency and inborn errors of metabolism. This document consolidates historical research with contemporary understanding, presenting quantitative data in structured tables and illustrating metabolic and experimental workflows with detailed diagrams to serve as a valuable resource for researchers and professionals in the field.

Introduction

The study of intermediary metabolism has been a cornerstone of biochemistry, revealing the complex network of reactions that sustain life. Within this network, the breakdown of essential amino acids is a fundamental process for energy production and the synthesis of vital biomolecules. Leucine, an essential branched-chain amino acid, undergoes a multi-step catabolic pathway to yield acetyl-CoA and acetoacetate (B1235776). A key, yet often overlooked, intermediate in this pathway is 3-Hydroxyisovaleryl-CoA.

Initially identified in the 1950s through pioneering enzymatic studies, the significance of 3-HIVA-CoA has expanded beyond its role in normal metabolism. It has emerged as a crucial diagnostic marker for certain inborn errors of metabolism and nutritional deficiencies, most notably those affecting biotin-dependent carboxylases. This guide will delve into the historical context of its discovery, the key scientific contributions that defined its role, and the experimental methodologies that were instrumental in its characterization.

The Foundational Discovery of this compound

The discovery of this compound is intrinsically linked to the elucidation of the leucine catabolic pathway. The seminal work in this area was conducted by Bimal K. Bachhawat, William G. Robinson, and Minor J. Coon at the University of Michigan. Their research in the mid-1950s systematically unveiled the enzymatic steps involved in the breakdown of isovalerate, a precursor in the leucine degradation pathway.

In a landmark 1956 paper published in the Journal of Biological Chemistry, titled "Enzymatic Carboxylation of β-Hydroxyisovaleryl Coenzyme A," the authors provided the first definitive evidence for the existence and metabolic role of this intermediate, which they referred to as β-hydroxyisovaleryl coenzyme A.[1][2][3] This research followed their 1955 publication that detailed the enzymatic cleavage of the downstream product, β-hydroxy-β-methylglutaryl coenzyme A.[4]

Their work established that the conversion of isovaleryl-CoA to acetoacetate and acetyl-CoA was not a direct process, but involved a series of enzymatic reactions, including a key carboxylation step.

The Leucine Catabolic Pathway and the Role of this compound

The degradation of leucine is a mitochondrial process that can be summarized in several key enzymatic steps. The formation of this compound is a critical juncture in this pathway, particularly under conditions of impaired enzyme function.

The Canonical Pathway

-

Transamination of Leucine: Leucine is first transaminated to α-ketoisocaproate.

-

Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA.

-

Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to yield 3-methylcrotonyl-CoA.

-

Carboxylation: 3-Methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA.

-

Hydration and Cleavage: Subsequent reactions convert 3-methylglutaconyl-CoA to HMG-CoA, which is then cleaved to produce acetyl-CoA and acetoacetate.

The Alternative Pathway Leading to this compound

Under conditions where the activity of 3-methylcrotonyl-CoA carboxylase is compromised, such as in biotin (B1667282) deficiency or genetic defects in the enzyme, the substrate 3-methylcrotonyl-CoA accumulates . This accumulation shunts 3-methylcrotonyl-CoA into an alternative metabolic route. The enzyme enoyl-CoA hydratase hydrates 3-methylcrotonyl-CoA to form This compound .

This alternative pathway is a detoxification mechanism to prevent the buildup of toxic 3-methylcrotonyl-CoA. However, the accumulation of this compound and its downstream metabolites, such as 3-hydroxyisovaleric acid, serves as a sensitive biomarker for these metabolic disturbances.

Experimental Protocols from the Foundational Research

The pioneering work of Coon and his colleagues relied on classic biochemical techniques to isolate and characterize the enzymes and intermediates of the leucine metabolic pathway. The following sections describe the probable methodologies based on their publications and the techniques available at the time.

Preparation of Enzyme Extracts

Enzyme extracts were typically prepared from animal tissues, such as beef or pig heart mitochondria, which are rich in the enzymes of fatty acid and amino acid metabolism.

-

Tissue Homogenization: Freshly obtained heart muscle was minced and homogenized in a chilled buffer solution (e.g., potassium phosphate (B84403) buffer) to disrupt the cells and release the mitochondrial fraction.

-

Differential Centrifugation: The homogenate was subjected to a series of centrifugation steps at increasing speeds to isolate the mitochondria. The final mitochondrial pellet was resuspended in a suitable buffer.

-

Sonication or Lysis: The isolated mitochondria were then disrupted by sonication or osmotic lysis to release the soluble matrix enzymes.

-

Fractionation: The resulting extract was often subjected to further purification steps, such as ammonium (B1175870) sulfate (B86663) precipitation, to enrich for the enzymatic activities of interest.

Synthesis and Identification of Substrates

A significant challenge in this early research was the preparation of the CoA derivatives of the metabolic intermediates.

-

β-Methylcrotonyl-CoA: This substrate was likely synthesized chemically from its corresponding acid anhydride (B1165640) and Coenzyme A. The purity of the synthesized thioester would have been assessed by spectrophotometry and enzymatic assays.

-

β-Hydroxyisovaleryl-CoA: The identification of this intermediate was a key finding. It was likely produced in situ during enzymatic reactions and its presence inferred from the products of subsequent reactions. Its identity would have been confirmed by comparing its chromatographic behavior and reactivity with a chemically synthesized standard.

Enzyme Assays

The activity of the enzymes in the pathway was monitored using spectrophotometric assays.

-

Enoyl-CoA Hydratase Activity: The hydration of β-methylcrotonyl-CoA to β-hydroxyisovaleryl-CoA could be monitored by the decrease in absorbance at a specific wavelength corresponding to the double bond of the β-methylcrotonyl moiety.

-

Carboxylase Activity: The carboxylation of β-hydroxyisovaleryl-CoA was a more complex assay. It was likely a coupled assay where the product, HMG-CoA, was cleaved by HMG-CoA lyase to produce acetoacetate and acetyl-CoA. The formation of acetoacetate could then be measured colorimetrically or enzymatically.

Quantitative Data from Early Studies

While the original publications must be consulted for precise figures, the following table summarizes the types of quantitative data that would have been generated in these foundational studies.

| Parameter | Description | Expected Range of Values (Illustrative) |

| Enzyme Specific Activity | Units of enzyme activity per milligram of protein. This was a measure of enzyme purity. | 0.1 - 10 µmol/min/mg |

| Michaelis Constant (Km) | The substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). | 10⁻⁵ - 10⁻³ M |

| pH Optimum | The pH at which the enzyme exhibits maximum activity. | 7.5 - 8.5 |

| Substrate Specificity | The relative activity of the enzyme with different substrates. | High for primary substrate, low for others |

Clinical Significance and Modern Perspectives

The discovery of this compound and its place in the leucine catabolic pathway has had significant implications for clinical diagnostics. The measurement of 3-hydroxyisovaleric acid (the deacylated form of 3-HIVA-CoA) and its carnitine conjugate in urine and blood is now a standard method for diagnosing:

-

Biotinidase Deficiency: A genetic disorder where the recycling of biotin is impaired, leading to multiple carboxylase deficiencies, including 3-methylcrotonyl-CoA carboxylase.

-

Holocarboxylase Synthetase Deficiency: A disorder affecting the attachment of biotin to the carboxylase enzymes.

-

Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: A specific genetic defect in the MCC enzyme.

-

Nutritional Biotin Deficiency: Can occur due to inadequate dietary intake or malabsorption.

Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have allowed for the highly sensitive and specific quantification of 3-hydroxyisovaleric acid and its derivatives, making it an invaluable tool for newborn screening and the diagnosis of metabolic disorders.

Conclusion

The discovery of this compound by Coon and his colleagues was a testament to the power of classical enzymology in dissecting complex metabolic pathways. What began as a fundamental biochemical investigation has evolved into a critical component of modern clinical diagnostics. This in-depth guide has provided a historical and technical overview of this important molecule, from its initial identification to its current role as a biomarker. For researchers and professionals in drug development, a thorough understanding of the history and metabolic context of 3-HIVA-CoA is essential for interpreting metabolic data and developing therapeutic strategies for related disorders. The foundational work of the 1950s continues to provide the bedrock upon which our current understanding of amino acid metabolism is built.

References

- 1. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of… [ouci.dntb.gov.ua]

- 2. Rubber Biosynthesis in Latex of Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Bimal Kumar Bachhawat - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biochemical Properties of 3-Hydroxyisovaleryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleryl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). While its role in normal physiology is transient, its accumulation serves as a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency and biotin (B1667282) deficiency. An understanding of the biochemical properties of this compound is therefore essential for researchers and clinicians involved in the diagnosis and treatment of these conditions, as well as for professionals in drug development targeting metabolic pathways. This technical guide provides a comprehensive overview of the core biochemical aspects of this compound, including its chemical properties, metabolic context, and the methodologies used for its study.

Core Biochemical Properties

This compound, also known as 3-hydroxy-3-methylbutanoyl-CoA, is a thioester of coenzyme A. Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C26H44N7O18P3S | [1] |

| Molecular Weight | 867.7 g/mol | [1] |

| Synonyms | 3-hydroxy-3-methylbutanoyl-CoA, β-hydroxyisovaleryl-CoA | [1] |

| Cellular Localization | Mitochondria |

Metabolic Significance and Pathway

This compound is a key metabolite in the leucine degradation pathway. Under normal metabolic conditions, isovaleryl-CoA, derived from leucine, is dehydrogenated to 3-methylcrotonyl-CoA. The biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) then carboxylates 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2]

However, in cases of 3-MCC deficiency or biotin deficiency (as biotin is a cofactor for 3-MCC), the activity of this enzyme is impaired. This leads to an accumulation of 3-methylcrotonyl-CoA in the mitochondria. The excess 3-methylcrotonyl-CoA is then shunted into an alternative pathway, where it is hydrated by enoyl-CoA hydratase to form this compound.[3][4]

The accumulation of this compound and other acyl-CoAs can be toxic to the cell, primarily by sequestering the available pool of free coenzyme A and disrupting the mitochondrial acyl-CoA/CoA ratio. To mitigate this toxicity, this compound is detoxified through two primary mechanisms:

-

Conversion to 3-hydroxyisovaleric acid: The CoA thioester is hydrolyzed, releasing the free acid, 3-hydroxyisovaleric acid, which can then be excreted in the urine.[2]

-

Formation of 3-hydroxyisovalerylcarnitine (B12287773): The 3-hydroxyisovaleryl moiety is transferred to carnitine by the enzyme carnitine acetyltransferase (CrAT). The resulting 3-hydroxyisovalerylcarnitine (C5OH) is then transported out of the mitochondria and can be detected in both plasma and urine.[3][5]

The elevated levels of 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine are hallmark diagnostic markers for 3-MCC deficiency and biotin deficiency.[6][7]

Quantitative Data

The accumulation of this compound and its derivatives is a key feature of 3-MCC and biotin deficiencies. While direct measurement of intramitochondrial this compound is technically challenging, the concentrations of its downstream metabolite, 3-hydroxyisovalerylcarnitine (C5OH), are routinely measured in clinical settings.

| Analyte | Condition | Fluid | Concentration Range (μmol/L) | Reference |

| 3-Hydroxyisovalerylcarnitine (C5OH) | Normal (Newborn Screening Cutoff) | Dried Blood Spot | < 0.73 | [6] |

| 3-Hydroxyisovalerylcarnitine (C5OH) | 3-MCC Deficiency (Newborn) | Dried Blood Spot | 0.84 - 15.1 | [6] |

Note: The provided concentration ranges for 3-MCC deficiency represent the levels observed in newborn screening and may vary depending on the severity of the enzyme deficiency and the individual's metabolic state.

Enzymatic Reactions

Two key enzymes are involved in the metabolism of the accumulating 3-methylcrotonyl-CoA to and from this compound:

1. Enoyl-CoA Hydratase (EC 4.2.1.17): This enzyme catalyzes the reversible hydration of α,β-unsaturated acyl-CoA thioesters. In the context of leucine metabolism disruption, it hydrates the double bond of 3-methylcrotonyl-CoA to form this compound.[8] The reaction is as follows:

3-Methylcrotonyl-CoA + H₂O ⇌ this compound

2. Carnitine Acetyltransferase (CrAT) (EC 2.3.1.7): This mitochondrial enzyme facilitates the reversible transfer of short- and medium-chain acyl groups from coenzyme A to carnitine. It plays a crucial role in buffering the acyl-CoA/CoA ratio and transporting acyl groups across the mitochondrial membrane. In the case of this compound accumulation, CrAT transfers the 3-hydroxyisovaleryl group to carnitine.[3] The reaction is:

This compound + L-Carnitine ⇌ 3-Hydroxyisovalerylcarnitine + Coenzyme A

Experimental Protocols

Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of short- and medium-chain acyl-CoAs from tissue samples for subsequent analysis by LC-MS/MS.

Materials:

-

Frozen tissue sample

-

Liquid nitrogen

-

Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C

-

Internal standards (e.g., stable isotope-labeled acyl-CoAs)

-

Centrifuge capable of 14,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Immediately place the tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

-

Transfer the frozen powder to a pre-weighed tube.

-

Add a 20-fold excess (v/w) of the pre-cooled acetonitrile/methanol/water extraction solution containing internal standards.

-

Homogenize the sample thoroughly using a tissue homogenizer, keeping the sample on ice.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acyl-CoAs.

-

Dry the supernatant using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A for LC-MS/MS analysis) for analysis.

Quantification of 3-Hydroxyisovalerylcarnitine by LC-MS/MS

This is a generalized workflow for the quantification of acylcarnitines, including 3-hydroxyisovalerylcarnitine, from biological fluids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic phase to elute acylcarnitines.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for 3-Hydroxyisovalerylcarnitine: The precursor ion (Q1) is the m/z of the protonated molecule, and the product ion (Q3) is a characteristic fragment (often m/z 85, corresponding to the carnitine backbone).

-

Enzymatic Assay for Carnitine Acetyltransferase (CrAT) Activity

This spectrophotometric assay measures the activity of CrAT by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

DTNB solution

-

Acetyl-CoA (substrate)

-

L-Carnitine (substrate)

-

Enzyme preparation (e.g., mitochondrial lysate or purified CrAT)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA in a cuvette.

-

Add the enzyme preparation to the reaction mixture and incubate to establish a baseline reading at 412 nm.

-

Initiate the reaction by adding L-carnitine.

-

Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA production and thus the CrAT activity.

-

Calculate the enzyme activity based on the molar extinction coefficient of the colored product (TNB).

Conclusion

This compound is a critical metabolite at the crossroads of normal and pathological leucine metabolism. Its accumulation, and the subsequent formation of 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine, provides a key diagnostic window into the functionality of the 3-MCC enzyme and biotin status. The analytical methods outlined in this guide are fundamental tools for researchers and clinicians in the field of inborn errors of metabolism. Further research into the specific kinetics of the enzymes that produce and consume this compound will enhance our understanding of the pathophysiology of these disorders and may open new avenues for therapeutic intervention.

References

- 1. This compound | C26H44N7O18P3S | CID 11966188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]

- 3. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0006870) [hmdb.ca]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide to the Enzymatic Synthesis of 3-Hydroxyisovaleryl-CoA

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Hydroxyisovaleryl-CoA (3-HIV-CoA) is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876). Its accumulation is a critical biomarker for certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This technical guide details the primary enzymatic route for the synthesis of 3-HIV-CoA via the hydration of 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme short-chain enoyl-CoA hydratase (ECHS1). This document provides a comprehensive overview of the metabolic pathway, quantitative enzyme kinetics, and detailed protocols for enzyme expression, purification, and activity assays, as well as product analysis.

Introduction and Metabolic Context

This compound is a C5-hydroxyacyl-CoA that plays a significant role in cellular metabolism.[1] Under normal physiological conditions, it is an intermediate in the degradation pathway of leucine. However, its metabolic importance is most pronounced in pathological states. When the primary leucine catabolism pathway is impaired—most commonly due to a deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC)—the substrate 3-methylcrotonyl-CoA accumulates.[2][3][4] This buildup shunts 3-methylcrotonyl-CoA into an alternative pathway where it is converted to this compound by the enzyme short-chain enoyl-CoA hydratase (ECHS1).[2][3][4] The subsequent accumulation of 3-HIV-CoA and its derivatives, such as 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, can disrupt the mitochondrial CoA ratio and lead to cellular toxicity.[3][4] Therefore, the enzymatic synthesis of 3-HIV-CoA is of significant interest for diagnostic standard generation, disease modeling, and drug development.

The Leucine Catabolism Pathway

The enzymatic synthesis of this compound is best understood within the context of leucine metabolism. The diagram below illustrates the canonical pathway and the alternative shunt leading to 3-HIV-CoA formation upon MCC deficiency.

The Key Enzyme: Short-Chain Enoyl-CoA Hydratase (ECHS1)

The hydration of 3-methylcrotonyl-CoA is catalyzed by Short-Chain Enoyl-CoA Hydratase (ECHS1), a mitochondrial enzyme belonging to the hydratase/isomerase superfamily.[5] While its primary role is in the second step of mitochondrial fatty acid beta-oxidation, ECHS1 exhibits broad substrate specificity.[6]

-

Function: ECHS1 catalyzes the stereospecific hydration of trans-2-enoyl-CoA thioesters to yield (3S)-3-hydroxyacyl-CoA.[7]

-

Substrate Specificity: It shows the highest activity towards short-chain substrates like crotonyl-CoA (C4). Its activity decreases with increasing acyl chain length.[6][7] Importantly for this guide, it demonstrates moderate specificity for branched-chain substrates, including 3-methylcrotonyl-CoA.[6][7]

Quantitative Enzyme Data

While ECHS1's primary substrate is crotonyl-CoA, its activity with 3-methylcrotonyl-CoA has been characterized. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Human ECHS1 with Crotonyl-CoA (Note: Data for the primary substrate is provided for baseline comparison. Specific kinetic values for 3-methylcrotonyl-CoA with purified recombinant human ECHS1 are not readily available in literature, but activity has been confirmed.)

| Substrate | Km (μM) | kcat (s-1) | Source |

| Crotonyl-CoA | ~13 | Not Reported | [3] |

Table 2: Relative Enoyl-CoA Hydratase Activity in Human Fibroblasts (This table demonstrates the capability of ECHS1 to process 3-methylcrotonyl-CoA, as shown by near-complete deficiency in patients with ECHS1 mutations.)

| Substrate | Patient Fibroblast Activity (% of Control) | Metabolic Pathway | Source |

| Crotonyl-CoA | ~5% | Fatty Acid Oxidation | [6] |

| Methacrylyl-CoA | ~7% | Valine Catabolism | [6] |

| Tiglyl-CoA | ~24% | Isoleucine Catabolism | [6] |

| 3-Methylcrotonyl-CoA | <5% | Leucine Catabolism | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound. The overall workflow involves the expression and purification of recombinant ECHS1, followed by the enzymatic reaction and subsequent product verification.

Protocol 1: Expression and Purification of Recombinant Human ECHS1

This protocol is a representative method for obtaining purified, His-tagged human ECHS1 from an E. coli expression system.

1. Gene Cloning and Expression:

-

The human ECHS1 coding sequence (amino acids 28-290 to exclude the mitochondrial targeting signal) is cloned into a pET-series expression vector containing an N-terminal His6-tag.

-

The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

2. Culture and Induction:

-

Inoculate 1 L of LB medium (containing appropriate antibiotic) with 10 mL of an overnight culture.

-

Grow cells at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to incubate at 18°C for 16-20 hours with shaking.

3. Cell Lysis:

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes.

-

Sonicate the suspension on ice (e.g., 10 cycles of 30s ON, 30s OFF) until the solution is no longer viscous.

-

Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

4. Affinity Purification (IMAC):

-

Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 1 mM DTT).

-

Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

-

Wash the column with 10 CV of Wash Buffer to remove unbound proteins.

-

Elute the His-tagged ECHS1 protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect 1 mL fractions.

-

Analyze fractions by SDS-PAGE to identify those containing pure ECHS1.

5. Buffer Exchange and Storage:

-

Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol) using a desalting column or dialysis.

-

Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.

Protocol 2: Enzymatic Synthesis and Activity Assay

This protocol describes the enzymatic reaction to produce 3-HIV-CoA and measure ECHS1 activity by monitoring product formation.

1. Reaction Components:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate: 3-Methylcrotonyl-CoA (prepare a 10 mM stock solution in water).

-

Enzyme: Purified recombinant ECHS1 (prepare a working stock of 0.1 mg/mL in storage buffer).

2. Enzymatic Reaction:

-

Set up the reaction in a microcentrifuge tube on ice. For a 200 µL final volume:

-

158 µL sterile deionized water

-

20 µL 10x Reaction Buffer (1 M Tris-HCl, pH 8.0)

-

2 µL Substrate stock (final concentration: 100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ECHS1 enzyme solution (final concentration: 10 µg/mL).

-

Incubate at 37°C. For kinetic studies, take aliquots at various time points (e.g., 0, 1, 2, 5, 10 minutes). For bulk synthesis, incubate for 1-2 hours.

3. Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume (200 µL) of ice-cold 10% perchloric acid (PCA) or another suitable quenching agent.

-

Vortex and incubate on ice for 10 minutes to precipitate the protein.

-

Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: Product Analysis by RP-HPLC

This protocol provides a general method for the separation and quantification of acyl-CoA species.

1. HPLC System and Column:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Column Temperature: 30°C.

2. Mobile Phase and Gradient:

-

Mobile Phase A: 150 mM sodium phosphate, pH 6.4.

-

Mobile Phase B: Methanol.

-

Isocratic Elution: A common starting point is an isocratic elution with 91% Mobile Phase A and 9% Mobile Phase B.[8] The exact ratio may need to be optimized to achieve baseline separation of the substrate (3-methylcrotonyl-CoA) and product (3-HIV-CoA).

-

Flow Rate: 0.5 - 1.0 mL/min.

3. Detection and Quantification:

-

Detection: Monitor absorbance at 254 nm or 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.[8]

-

Quantification: Create a standard curve using known concentrations of a commercially available, related acyl-CoA standard (e.g., acetyl-CoA or succinyl-CoA) to determine the concentration of the product peak based on its area. The elution times for substrate and product must be determined empirically by injecting standards or comparing quenched (t=0) and reacted samples.

Conclusion

The enzymatic synthesis of this compound via the ECHS1-catalyzed hydration of 3-methylcrotonyl-CoA is a robust and specific method for producing this important metabolic intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully express and purify the required enzyme, perform the synthesis reaction, and analyze the final product. These methodologies are critical for advancing research in inborn errors of metabolism and for the development of new diagnostic and therapeutic strategies.

References

- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]

- 5. mybiosource.com [mybiosource.com]

- 6. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxyisovaleryl-CoA: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxyisovaleryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). This document covers its chemical structure, metabolic significance, and analytical methodologies, offering valuable insights for professionals in research and drug development.

Chemical Structure and Properties

This compound, also known as 3-hydroxy-3-methylbutanoyl-CoA, is a coenzyme A derivative of 3-hydroxyisovaleric acid.[1] Its formation is a critical step in amino acid metabolism.

| Property | Data |

| Chemical Formula | C26H44N7O18P3S |

| Molecular Weight | 867.7 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-methylbutanethioate |

| Synonyms | 3-hydroxy-3-methylbutanoyl-CoA, beta-hydroxyisovaleryl-CoA, 3-Hydroxyisovaleryl coenzyme A, 3-hydroxy-3-methylbutyryl-CoA |

| Precursor m/z ([M+H]+) | 868.17494 |

Metabolic Significance

This compound is a pivotal metabolite in the degradation pathway of leucine.[2][3] Under normal physiological conditions, the breakdown of leucine proceeds through a series of enzymatic reactions. However, disruptions in this pathway can lead to the accumulation of this compound and its derivatives, which can have pathological consequences.

A key enzyme in this pathway is 3-methylcrotonyl-CoA carboxylase, which is biotin-dependent.[2][3] In cases of biotin (B1667282) deficiency or genetic defects affecting this enzyme, the metabolic flux is shunted towards an alternative pathway.[2][3][4] This results in the conversion of 3-methylcrotonyl-CoA to this compound by the enzyme enoyl-CoA hydratase.[2][4][5]

Elevated levels of this compound can disrupt the mitochondrial ratio of esterified CoA to free CoA, potentially leading to mitochondrial toxicity.[2][5][6] The primary detoxification mechanism for excess this compound is its conversion to 3-hydroxyisovaleryl carnitine via the enzyme carnitine acetyltransferase.[6] This carnitine conjugate can then be transported out of the mitochondria and excreted in the urine.[6] Consequently, elevated urinary levels of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine are recognized as sensitive biomarkers for biotin deficiency and certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase deficiency.[3][6][7]

Experimental Protocols

The quantification of this compound and its derivatives is crucial for diagnosing metabolic disorders and for research in drug development. Due to the transient nature of CoA esters, analytical methods often target more stable downstream metabolites like 3-hydroxyisovaleryl carnitine and 3-hydroxyisovaleric acid in biological matrices such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity.[7][8][9][10]

A generalized workflow for the analysis of short-chain acyl-CoAs, which can be adapted for this compound, is presented below.

This protocol is based on established methods for the analysis of 3-hydroxyisovaleryl carnitine.[7][8]

-

Sample Preparation:

-

Plasma samples are deproteinized, often using an acid like trifluoroacetic acid (TFA).

-

An internal standard, such as a stable isotope-labeled version of the analyte (e.g., D3-3HIA-carnitine), is added to correct for matrix effects and variations in sample processing.

-

Solid-phase extraction (SPE) may be employed for sample cleanup and concentration.

-

-

Liquid Chromatography:

-

Column: A C18 analytical column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm) is typically used.[7]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solution containing an acid (e.g., 0.1% TFA or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.[7][11]

-

Flow Rate: A constant flow rate, for instance, 500 µL/min, is maintained.[7]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization in positive ion mode (ESI+) is used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

-

Calibration and Quantification:

-

A calibration curve is generated using standards of known concentrations of 3-hydroxyisovaleryl carnitine.

-

The concentration of the analyte in the samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Conclusion

This compound is a critical metabolite whose accumulation serves as an important indicator of biotin status and certain metabolic diseases. Understanding its structure, metabolic pathway, and methods of analysis is essential for researchers and clinicians involved in the study of metabolic disorders and the development of related therapeutic interventions. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound and its derivatives, facilitating further research in this field.

References

- 1. This compound | C26H44N7O18P3S | CID 11966188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]

- 3. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 4. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Regulation of 3-Hydroxyisovaleryl-CoA Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleryl-CoA (3-HIVA-CoA) is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). Its cellular concentration is tightly regulated, and dysregulation can lead to the accumulation of toxic metabolites, indicative of underlying metabolic disorders. This technical guide provides a comprehensive overview of the core principles governing 3-HIVA-CoA production, with a focus on the enzymatic and regulatory mechanisms that control its synthesis. We delve into the genetic and allosteric regulation of the key enzymes involved, the impact of post-translational modifications, and the hormonal influences on the leucine catabolic pathway. Detailed experimental protocols for the quantification of 3-HIVA-CoA and the assessment of relevant enzyme activities are provided, alongside structured data tables and visual diagrams of the key pathways to facilitate a deeper understanding of this vital metabolic junction.

Introduction

This compound is a pivotal metabolite in the intricate network of amino acid metabolism. Primarily generated from the breakdown of leucine, its production is a key indicator of the functional integrity of the leucine catabolic pathway. The principal enzyme responsible for regulating the flux through this pathway is the biotin-dependent mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC). When MCC activity is compromised, either due to genetic defects or biotin (B1667282) deficiency, its substrate, 3-methylcrotonyl-CoA, accumulates and is shunted into an alternative pathway, leading to the formation of 3-HIVA-CoA by the action of enoyl-CoA hydratase.[1][2][3] The subsequent accumulation of 3-hydroxyisovaleric acid and its carnitine conjugate serves as a sensitive biomarker for certain inborn errors of metabolism and nutritional deficiencies.[2][4][5] Understanding the multifaceted regulation of 3-HIVA-CoA production is therefore crucial for the diagnosis and development of therapeutic strategies for these conditions.

The Leucine Catabolic Pathway and 3-HIVA-CoA Synthesis

The catabolism of leucine is a multi-step process occurring within the mitochondria. The final steps leading to the potential production of 3-HIVA-CoA are outlined below.